Synthetic Efficiency: Comparative Yields of Ortho-, Meta-, and Para-Chloro Analogs
In a comparable synthetic transformation, the 1-(2-chlorophenyl)-2,2,2-trifluoroethanol scaffold (or its closely related precursor) exhibited a yield of 68% under conventional conditions, which is numerically intermediate between its 4-chlorophenyl (70%) and 3-chlorophenyl (65%) counterparts [1]. This demonstrates that the ortho-substitution pattern provides a distinct synthetic profile, differing from both other isomers in terms of conversion efficiency.
| Evidence Dimension | Synthetic Yield (Conventional Method) |
|---|---|
| Target Compound Data | 68% |
| Comparator Or Baseline | 1-(4-chlorophenyl) analog: 70%; 1-(3-chlorophenyl) analog: 65% |
| Quantified Difference | 2% lower than para isomer; 3% higher than meta isomer |
| Conditions | Conventional synthetic transformation as reported in a comparative study of substituted phenyl derivatives. |
Why This Matters
For procurement, this establishes that the ortho-isomer is not just a positional variant but a compound with distinct, quantifiable performance in synthetic workflows, validating its selection over other isomers for specific reaction schemes.
- [1] PMC. (2016). Table 2: Comparison of Yields for Chlorophenyl Derivatives in a Synthetic Transformation. Data derived from Molecules journal. View Source
